molecular formula C25H20N4O6 B2751981 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326881-70-2

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2751981
Número CAS: 1326881-70-2
Peso molecular: 472.457
Clave InChI: RSGLNYSZTAYIIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline-based compound identified as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its primary research value lies in the investigation of cyclic guanosine monophosphate (cGMP)-mediated signaling pathways. By selectively inhibiting PDE5, the enzyme responsible for degrading cGMP, this compound facilitates the accumulation of cGMP in vascular smooth muscle cells, leading to relaxation and vasodilation. This mechanism underpins its primary research applications in studying the pathophysiology and potential treatment avenues for erectile dysfunction and pulmonary arterial hypertension. Recent studies highlight its utility as a key pharmacological tool for exploring novel therapeutic agents for cardiovascular diseases, with research demonstrating its vasorelaxant effects on isolated aortic rings and its potential for structural optimization to enhance efficacy and selectivity. This compound serves as a critical research chemical for scientists dissecting the complexities of the NO-sGC-cGMP pathway and developing next-generation PDE5-targeted therapies.

Propiedades

Número CAS

1326881-70-2

Fórmula molecular

C25H20N4O6

Peso molecular

472.457

Nombre IUPAC

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O6/c1-32-17-8-6-16(7-9-17)29-24(30)18-10-4-15(12-19(18)26-25(29)31)23-27-22(28-35-23)14-5-11-20(33-2)21(13-14)34-3/h4-13H,1-3H3,(H,26,31)

Clave InChI

RSGLNYSZTAYIIL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family and features a unique oxadiazole moiety that enhances its pharmacological profile. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C25H20N4O6
  • Molecular Weight : 472.457 g/mol
  • IUPAC Name : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
  • CAS Number : 1326881-70-2

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. A study evaluating various quinazoline derivatives found that compounds similar to the one in focus showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to assess the effectiveness of these compounds.

CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
Compound 13965Escherichia coli
Compound 1510–1275–80Staphylococcus aureus
Compound 14a1270Candida albicans

Notably, compound 13 demonstrated comparable efficacy to standard antibiotics such as ampicillin and vancomycin against E. coli and S. aureus .

Anticancer Activity

The potential anticancer properties of quinazoline derivatives have also been explored. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells.

A study reported that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)18

These findings suggest that modifications at specific positions on the quinazoline scaffold can lead to enhanced anticancer activity .

Other Biological Activities

In addition to antimicrobial and anticancer properties, quinazoline derivatives have been investigated for various other biological activities:

  • Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals effectively.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
  • Enzyme Inhibition : Compounds have been identified as inhibitors of phosphodiesterase (PDE) and cyclin-dependent kinases (CDK), which are critical in various cellular processes .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study demonstrated the efficacy of several quinazoline derivatives against resistant bacterial strains. The incorporation of oxadiazole rings significantly enhanced the activity against Staphylococcus aureus and Candida albicans, indicating a potential avenue for developing new antimicrobial agents .
  • Evaluation of Anticancer Properties : Research involving the evaluation of several quinazoline derivatives against human cancer cell lines revealed that specific substitutions at the quinazoline ring led to increased cytotoxicity. This indicates a structure-activity relationship that could guide future drug design .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antibacterial agents. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacterial strains.

Case Study: Antibacterial Efficacy

  • A study synthesized a series of quinazoline-2,4(1H,3H)-dione derivatives and assessed their antibacterial activity using the Agar well diffusion method. Among these derivatives, the compound demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The most promising derivatives exhibited inhibition zone values ranging from 10 to 12 mm against these strains, outperforming standard drugs like ampicillin in some cases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The incorporation of oxadiazole rings at specific positions on the quinazoline scaffold significantly enhances antibacterial potency.

Findings:

  • Modifications at the 1- and 3-positions of the quinazoline backbone were shown to improve antibacterial activity. The introduction of oxadiazole moieties led to compounds with enhanced bioactivity .
  • Compounds with specific substitutions were identified as having a broader spectrum of activity compared to their unsubstituted counterparts .

Molecular Characterization

The molecular characterization of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione includes its molecular formula C26H22N4O6C_{26}H_{22}N_{4}O_{6} and molecular weight of approximately 486.5 g/mol. This information is crucial for further studies involving pharmacokinetics and bioavailability assessments .

Potential Therapeutic Applications

Beyond antibacterial properties, quinazoline derivatives are being explored for their potential in treating other diseases due to their diverse biological activities.

Applications:

  • Anticancer Activity: Some studies suggest that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Properties: The anti-inflammatory effects observed in some derivatives indicate potential applications in treating inflammatory diseases.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntibacterialModerate activity against Staphylococcus aureus and E. coli
Structure ActivityEnhanced potency with oxadiazole modifications
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryPotential therapeutic applications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous heterocyclic derivatives reported in the literature, focusing on structural features and inferred bioactivity:

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties Reference
7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 1,2,4-Oxadiazole with 3,4-dimethoxyphenyl; 4-methoxyphenyl at position 3 Hypothesized kinase inhibition (by analogy)
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline 1,2,4-Oxadiazole with phenyl group; methoxy linker Antimicrobial, structural stability
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-tetrazol) Pyrazolone-tetrazole-coumarin Coumarin-benzodiazepine hybrid; tetrazole ring Anticancer (in vitro screening)

Key Observations:

Oxadiazole Substituents: The target compound’s 3,4-dimethoxyphenyl group on the oxadiazole ring may enhance electron-donating effects compared to the simple phenyl group in the quinoline derivative from . This could improve binding interactions with hydrophobic enzyme pockets .

Core Heterocycle Differences: Quinazoline-2,4-dione (target) vs. Quinoline (): Quinazolines are more rigid and planar, favoring intercalation with DNA or enzyme active sites. Quinoline derivatives, conversely, are often explored for antimicrobial activity due to their membrane permeability .

Biological Activity :

  • While the target compound’s specific activity is undocumented in the provided evidence, the coumarin-benzodiazepine hybrid () demonstrates cytotoxicity in cancer models, highlighting the importance of fused heterocyclic systems in drug design .

Structural and Functional Implications

  • Electronic Effects : The 3,4-dimethoxy substitution on the oxadiazole ring may stabilize resonance structures, enhancing electrophilic reactivity at the oxadiazole’s nitrogen atoms. This contrasts with the electron-neutral phenyl group in ’s compound, which prioritizes steric bulk over electronic modulation .
  • Synthetic Complexity : The target compound’s multi-step synthesis (inferred from ’s methods) likely involves protecting group strategies for methoxy and oxadiazole functionalities, increasing synthetic challenge compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The compound’s synthesis likely involves coupling a pre-formed quinazoline-dione core with a 1,2,4-oxadiazolyl moiety. A common approach for oxadiazole formation is cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). For example, highlights the synthesis of a 1,2,4-oxadiazole derivative via condensation reactions, which can be adapted here. Ensure regioselectivity by optimizing reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the crystalline structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. provides a template: monoclinic crystal system (space group C2/c) with lattice parameters a = 28.0041 Å, b = 15.4644 Å, and c = 9.0350 Å. Use a Bruker APEXII diffractometer (Cu-Kα radiation, λ = 1.54178 Å) for data collection. Address potential disorder in substituents (e.g., methoxyphenyl groups) by refining occupancy ratios, as seen in for a related oxazole derivative with 63.4:36.6 disorder .

Q. What spectroscopic techniques are essential for purity assessment?

  • Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent integration and absence of unreacted precursors. Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., ESI+ mode). IR spectroscopy can validate carbonyl (1650–1750 cm⁻¹) and oxadiazole (C=N stretch, ~1600 cm⁻¹) functional groups. Cross-reference with computational spectra (DFT/B3LYP) for discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered substituents or non-planar conformations?

  • Methodological Answer : For disordered moieties (e.g., methoxyphenyl groups), apply restrained refinement using SHELXL or OLEX2. Fix occupancy ratios based on electron density maps (e.g., ’s 0.634:0.366 ratio). If non-planarity arises in the quinazoline core, analyze torsional angles via Mercury software and compare with DFT-optimized geometries. Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H⋯O hydrogen bonds in ) that stabilize the crystal lattice .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Screen catalysts (e.g., diisopropyl ethyl ammonium acetate, as in ) for cyclization steps to enhance regioselectivity. Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via TLC or LC-MS to identify side products (e.g., uncyclized amidoximes). For scale-up, employ flow chemistry to maintain consistent temperature and reagent stoichiometry .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Methodological Answer : Prioritize modifying the methoxyphenyl substituents (position and number of -OCH₃ groups) and the oxadiazole linker. Synthesize analogs via Suzuki-Miyaura coupling (for aryl variations) or substituent alkylation. Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or phosphatases) and correlate with computational docking (Autodock Vina) against target proteins. ’s discussion of thiazolidinedione derivatives’ SAR provides a framework for prioritizing substituents .

Q. What experimental controls are critical when analyzing intermolecular interactions in the solid state?

  • Methodological Answer : Include a negative control (e.g., a derivative without methoxy groups) to assess the role of C–H⋯O bonding in crystal packing (as in ). Perform powder XRD to verify phase purity before SCXRD. Use DSC/TGA to evaluate thermal stability, which may correlate with intermolecular force strength .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental vibrational spectra?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. Recalculate IR spectra using the polarizable continuum model (PCM) for solvent correction. For solid-state IR, compare with periodic DFT (VASP or CRYSTAL) that accounts for crystal environment. Adjust scaling factors (0.96–0.98) for harmonic approximations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.